N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Medicinal chemistry Physicochemical profiling Indole SAR

Researchers needing click-chemistry probes for target engagement or PROTAC design often face the bottleneck of installing alkyne handles without disrupting pharmacophore binding. This compound provides a pre-installed terminal propargyl group for CuAAC conjugation. Key advantages: (1) modular late-stage functionalization with fluorophores, biotin, or E3 ligase ligands without modifying the indole-carboxamide core; (2) 2-methylindole scaffold enables matched-pair SAR differentiation versus the des-methyl analog (CAS 1355883-06-5); (3) class-level hAChE (IC50 0.32 μM) and hBACE-1 (IC50 0.39 μM) inhibitory profile with BBB permeability supports multi-target directed ligand (MTDL) development for Alzheimer's research. Typical purity ≥95% (HPLC).

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 1311523-00-8
Cat. No. B2942740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
CAS1311523-00-8
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCN(CC3)CC#C
InChIInChI=1S/C18H21N3O/c1-3-8-21-9-6-14(7-10-21)18(22)20-16-4-5-17-15(12-16)11-13(2)19-17/h1,4-5,11-12,14,19H,6-10H2,2H3,(H,20,22)
InChIKeyRTZYRIWLYFGRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 2-Methylindole-Propargylpiperidine Carboxamide


N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1311523-00-8) is a synthetic small molecule (C₁₈H₂₁N₃O, MW 295.386 g/mol) comprising a 2-methylindole moiety linked via a carboxamide bridge to an N-propargylpiperidine ring. The compound is listed in the ZINC purchasable compound database (ZINC26843205) with computed logP of 2.67 and is available from multiple vendors at a typical purity of 95% [1]. No published primary biological data, patent SAR characterization, or target engagement profiling was identified for this specific compound as of the search date; all biological inferences below derive from closely related analogs within the indole-piperidine carboxamide class [2].

Why Generic Substitution Fails


Indole-piperidine carboxamides are not interchangeable due to sensitivity of both target binding and physicochemical properties to seemingly minor structural variations. The 2-methyl substituent on the indole ring differentiates this compound from its closest catalog analog, N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1355883-06-5), altering both steric and electronic properties at a position known to influence 5-HT receptor subtype selectivity and cholinesterase binding modes in this scaffold class [1]. Published SAR on indole-piperidine amides demonstrates that indole substitution pattern, piperidine N-substituent identity, and carboxamide linkage position collectively govern target engagement profiles—with IC₅₀ values for hAChE inhibition varying >100-fold among closely related analogs within a single series [2]. The propargyl group additionally provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) that is absent from analogs bearing benzyl, phenyl, or alkyl N-substituents, enabling unique derivatization workflows [3].

Differentiation Evidence for This Compound


Physicochemical Impact of 2-Methyl Substitution

The 2-methyl substituent on the indole ring is the critical structural differentiator from the closest purchasable analog, N-(1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1355883-06-5; C₁₇H₁₉N₃O, MW 281.36 g/mol). Comparing ZINC-computed properties, the target compound exhibits increased molecular weight (+14.03 Da), elevated logP (2.67 vs. an estimated ~2.1-2.3 for the des-methyl analog based on Hansch incremental π-value of +0.56 for aromatic methyl), and reduced aqueous solubility consistent with the added hydrophobic methyl group [1]. The 2-methyl group also introduces steric bulk ortho to the indole NH, which in related indole-piperidine series has been shown to modulate receptor binding conformation and reduce off-target 5-HT₂B activity [2].

Medicinal chemistry Physicochemical profiling Indole SAR

Scaffold-Based Dual ChE/BACE-1 Inhibition Evidence

In a 2024 study, a structurally related 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine)) carboxamide (compound 23a) demonstrated dual inhibition of human acetylcholinesterase (hAChE, IC₅₀ = 0.32 μM) and human β-secretase-1 (hBACE-1, IC₅₀ = 0.39 μM), with Ki values of 0.26 μM and 0.46 μM respectively, and confirmed CNS permeability in a PAMPA-BBB assay [1]. While this data is from a different indole-piperidine amide (5,6-dimethoxy substitution on indole, benzyl on piperidine nitrogen vs. 2-methyl and propargyl in the target compound), it establishes the scaffold's capability for dual-target engagement and blood-brain barrier penetration. The target compound's propargyl group may additionally confer monoamine oxidase (MAO) inhibitory activity, as demonstrated for the propargyl-bearing indole-piperidine hybrid ASS234 (kinact/KI = 3×10⁶ min⁻¹M⁻¹ against MAO A, comparable to clorgyline) [2]. No direct activity data exist for CAS 1311523-00-8 itself.

Alzheimer's disease Cholinesterase inhibition Multi-target directed ligands

Propargyl Group as Click Chemistry Handle

The terminal alkyne of the N-propargylpiperidine moiety provides a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactive handle absent from analogs bearing saturated, aromatic, or non-terminal alkyne N-substituents [1]. This enables on-demand functionalization with azide-bearing payloads (fluorophores, biotin, PEG chains, E3 ligase ligands for PROTACs) without protecting group manipulation of the indole NH or carboxamide. The propargyl group is spatially separated from the indole-carboxamide binding motif by the piperidine ring, minimizing risk that click derivatization will ablate target engagement. Competing analogs such as N-(1H-indol-5-yl)-1-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide, which shows antagonist activity (IC₅₀ = 1.07 μM) in BindingDB [2], lack this derivatization capability entirely, limiting their utility in chemical biology probe development.

Click chemistry Chemical biology PROTAC design

Drug-Likeness and BBB Permeability Prediction

ZINC-computed properties for the target compound yield logP = 2.67, placing it within the optimal CNS drug range (logP 2-4). The fraction sp³ (Fsp³) of 0.22 is below the desirable >0.42 threshold for clinical candidates [1], but this is characteristic of indole-piperidine amides and shared by the clinically advanced indole-piperidine scaffold. Compound 23a from the 2024 study, which shares the indole-piperidine carboxamide core, demonstrated experimental CNS permeability in the PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s) [2]. The 2-methylindole motif in the target compound may further enhance passive permeability relative to unsubstituted indole analogs by increasing lipophilicity, though experimental verification is absent.

Drug-likeness CNS drug discovery In silico ADME

Recommended Application Scenarios


Probe Development via Click Chemistry

The terminal propargyl group enables straightforward copper-catalyzed azide-alkyne cycloaddition with azide-functionalized fluorophores (e.g., TAMRA-N₃, Cy5-N₃), biotin-azide, or E3 ligase recruiting ligands for PROTAC design [1]. Unlike analogs without a terminal alkyne (see Section 3, Evidence Item 3), this compound permits modular late-stage functionalization without modifying the indole-carboxamide pharmacophore. Recommended workflow: (1) perform initial biological profiling of the unmodified compound; (2) use CuAAC to append reporter groups for target engagement studies (e.g., cellular thermal shift assay, fluorescence polarization); (3) conjugate E3 ligase ligands for targeted protein degradation constructs. This scenario directly derives from the propargyl differentiation evidence in Section 3.

Alzheimer's Multi-Target Ligand Development

Based on class-level evidence that indole-piperidine carboxamides inhibit both hAChE (IC₅₀ = 0.32 μM) and hBACE-1 (IC₅₀ = 0.39 μM) and demonstrate BBB permeability [2], this compound serves as a structurally differentiated starting point for multi-target directed ligand (MTDL) development in Alzheimer's disease. The 2-methylindole motif and propargyl group may confer distinct selectivity and additional MAO inhibition profiles compared to the published 5,6-dimethoxy-benzyl analog. Recommended use: initial screening against hAChE, hBACE-1, MAO-A, and MAO-B to establish SAR, followed by PAMPA-BBB validation. This scenario flows directly from Evidence Items 1, 2, and 4 in Section 3.

5-HT Receptor SAR with 2-Methylindole

The 2-methyl substitution on the indole ring is a documented modulator of 5-HT1A receptor binding in indole-piperidine patent literature [3]. This compound can serve as a key SAR probe to assess the impact of indole C2-methylation on receptor subtype selectivity (5-HT1A vs. 5-HT2A/2B/2C, 5-HT6, 5-HT7) within an otherwise conserved piperidine carboxamide scaffold. Pair with the des-methyl analog (CAS 1355883-06-5) as a matched-pair comparator to isolate the contribution of the 2-methyl group. This scenario derives from the structural differentiation evidence in Section 2 and Evidence Item 1 of Section 3.

PROTAC Linker Attachment via Click Chemistry

The N-propargylpiperidine moiety offers a well-defined exit vector for PROTAC linker conjugation via CuAAC, spatially separated from the indole recognition element. For research groups developing degraders of indole-binding proteins (e.g., certain GPCRs, kinases, or epigenetic readers), this compound provides a pre-installed click handle that eliminates the need for de novo synthesis of linker-attached analogs [1]. Use as an initial binding-competent scaffold: verify target engagement of the unmodified compound, then prepare a focused library of click-derived PROTACs varying linker length and E3 ligase ligand (VHL, CRBN, cIAP) for degradation efficiency screening. This scenario directly extends from Evidence Item 3 in Section 3.

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